6-Bromo-2-chloro-7-methoxyquinazoline

Description

IUPAC Nomenclature and Systematic Classification

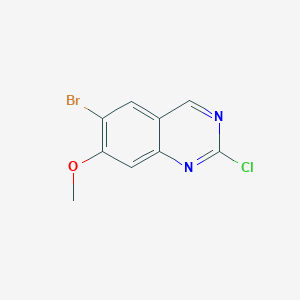

6-Bromo-2-chloro-7-methoxyquinazoline is systematically classified as a substituted quinazoline derivative, belonging to the broader family of nitrogen-containing heterocyclic aromatic compounds. Its IUPAC name reflects the positions of substituents on the quinazoline scaffold:

- 6-bromo : Bromine atom at position 6 of the pyrimidine ring.

- 2-chloro : Chlorine atom at position 2 of the benzene ring.

- 7-methoxy : Methoxy group (-OCH₃) at position 7 of the fused aromatic system.

The compound adheres to the numbering convention of quinazolines, where the benzene ring is numbered as positions 1–6, and the pyrimidine ring as positions 7–10, with nitrogen atoms at positions 1 and 3.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₆BrClN₂O , with a computed molecular weight of 273.51 g/mol . A breakdown of the atomic composition is as follows:

| Element | Quantity |

|---|---|

| Carbon | 9 |

| Hydrogen | 6 |

| Bromine | 1 |

| Chlorine | 1 |

| Nitrogen | 2 |

| Oxygen | 1 |

This molecular weight aligns with the sum of individual atomic masses:

Isomeric Considerations and Positional Specificity

This compound exhibits positional isomerism due to the distinct placement of substituents on the quinazoline core. Key isomeric variations include:

Regioisomers :

Stereoisomerism :

The planar quinazoline scaffold does not permit geometric isomerism. However, substituent orientation (e.g., methoxy group in the ortho, meta, or para positions relative to other groups) defines regioselectivity in reactivity.

Properties

IUPAC Name |

6-bromo-2-chloro-7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKBPJZXVQDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NC(=NC2=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-2-chloro-7-methoxyquinazoline (CAS No. 953040-63-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and research findings.

- Molecular Formula : C9H6BrClN2O

- Molecular Weight : 273.51 g/mol

- CAS Number : 953040-63-6

Research indicates that quinazoline derivatives, including this compound, often act as inhibitors of various kinases, which play crucial roles in signaling pathways associated with cell proliferation and survival. The specific mechanism involves the inhibition of serine/threonine kinases, such as PDK1 (3-phosphoinositide-dependent kinase 1), which is implicated in cancer progression by activating downstream signaling pathways like AKT .

Biological Activity Overview

- Anticancer Activity :

-

Antimicrobial Properties :

- Certain quinazolines have demonstrated antibacterial and antileishmanial activities. In vivo studies indicated that some derivatives can significantly reduce parasitemia in murine models of visceral leishmaniasis, suggesting potential for development as therapeutic agents against resistant strains .

-

Selectivity and Efficacy :

- Structure-activity relationship (SAR) studies have revealed that modifications to the quinazoline scaffold can enhance selectivity for specific kinases while minimizing off-target effects. This selectivity is crucial in reducing potential side effects associated with broad-spectrum kinase inhibitors .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.

Case Study 2: Antileishmanial Efficacy

A separate investigation into the antileishmanial properties highlighted that quinazoline derivatives could significantly decrease liver parasitemia in infected mice models. Specifically, treatment with a related compound showed a reduction in parasitemia by up to 24% when administered intraperitoneally at a dose of 15 mg/kg over five days .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold, to which 6-bromo-2-chloro-7-methoxyquinazoline belongs, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazoline can inhibit the growth of various cancer cell lines. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells such as Ehrlich Ascites Carcinoma and Sarcoma-180 .

- In Vitro Studies : A study demonstrated that several quinazolinone derivatives exhibited significant cytotoxicity against breast cancer, hepatocellular carcinoma, and cervical cancer cell lines. The presence of specific substituents at critical positions on the quinazoline ring enhances their anticancer activity .

Antimicrobial Properties

Quinazolines have also been explored for their antimicrobial effects. This compound and its derivatives have shown potential in inhibiting bacterial growth:

- Target Pathogens : The compound's structure allows it to act against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular agents .

Neuropharmacological Applications

The neuropharmacological potential of quinazolines is another area of interest:

- Anticonvulsant Activity : Studies have indicated that certain quinazoline derivatives exhibit anticonvulsant properties. The presence of halogen atoms (like bromine and chlorine) at specific positions on the quinazoline ring enhances their efficacy against seizure disorders .

Pharmacological Targeting

This compound has been identified as a potential inhibitor of various kinases involved in cancer progression:

- PDK1 Inhibition : The compound may serve as a PDK1 inhibitor, which is relevant in cancers driven by PI3K signaling pathways. This inhibition could lead to reduced tumor growth in cancers such as prostate and lung cancer .

Synthesis and Market Insights

The synthesis of this compound involves several steps that optimize yield and reduce production time. Understanding the synthesis process is crucial for scaling up production for pharmaceutical applications:

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the quinazoline core using bromination and chlorination reactions. |

| Step 2 | Introduction of the methoxy group through methylation techniques. |

| Step 3 | Purification through column chromatography to isolate the final product. |

Market analysis indicates a growing demand for this compound due to its diverse applications in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline derivatives exhibit diverse biological and chemical properties depending on substituent positioning. Below is a comparative analysis of 6-bromo-2-chloro-7-methoxyquinazoline with its positional isomers and related compounds.

Positional Isomers

6-Bromo-2-chloro-8-methoxyquinazoline

- Substituents : Bromo (6), chloro (2), methoxy (8).

- Key Differences: The methoxy group at position 8 (vs. This isomer is less commonly reported in synthetic pathways but may serve as a byproduct in methoxylation reactions .

7-Bromo-4-chloro-6-methoxyquinazoline

- Substituents : Bromo (7), chloro (4), methoxy (6).

- Key Differences : The chloro group at position 4 (instead of 2) and bromo at position 7 (instead of 6) significantly modify the electronic landscape of the quinazoline ring. The methoxy group at position 6 may enhance solubility compared to the 7-methoxy analog .

Structural and Functional Analysis

Preparation Methods

Preparation via Chlorination of 6-Bromo-7-methoxyquinazolin-4(3H)-one

The most documented and reliable method involves the chlorination of 6-bromo-7-methoxyquinazolin-4(3H)-one using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activating agent.

| Reagent | Amount/Concentration |

|---|---|

| 6-bromo-7-methoxyquinazolin-4(3H)-one | 53 mg (0.21 mmol) |

| Thionyl chloride (SOCl₂) | 1.5 mL |

| N,N-dimethylformamide (DMF) | catalytic amount |

| Temperature | 80 °C |

| Reaction Time | 2 hours |

Procedure Summary:

- The starting quinazolinone is suspended in thionyl chloride with catalytic DMF.

- The mixture is heated at 80 °C for 2 hours.

- After completion, the reaction mixture is concentrated.

- The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The product, this compound, is obtained as a brown solid with a yield of approximately 62%.

Purification: The crude product is purified by standard organic work-up and can be further recrystallized if necessary to improve purity.

Yield: 62% (moderate yield typical for such halogenation reactions).

This method is widely accepted due to its straightforward procedure and decent yield, making it suitable for laboratory-scale synthesis.

Reaction Mechanism Insights

- The chlorination is facilitated by the formation of a Vilsmeier-type intermediate from DMF and thionyl chloride, which activates the quinazolinone ring for substitution at the 2-position.

- The reaction selectively replaces the keto group at position 4 (quinazolin-4-one) with chlorine, yielding the 2-chloro derivative.

- The bromine at position 6 and methoxy at position 7 remain intact under these conditions, preserving the desired substitution pattern.

Alternative Synthetic Considerations

While the above method is the primary documented route, related quinazoline derivatives are often synthesized by:

- Nucleophilic substitution on 2-chloroquinazoline precursors to introduce methoxy groups.

- Bromination at position 6 using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Purification by column chromatography or recrystallization to achieve high purity.

However, these steps are typically performed on intermediates rather than directly on the target compound and may involve multi-step synthesis starting from simpler quinazoline derivatives.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of quinazolinone | 6-bromo-7-methoxyquinazolin-4(3H)-one + SOCl₂ + catalytic DMF | 80 °C | 2 hours | 62 | Standard method for 2-chloro substitution |

| Work-up | Partition with EtOAc / sat. NaHCO₃, wash with brine, dry over Na₂SO₄ | Room temp | - | - | Purification by organic extraction |

Research Findings and Analytical Characterization

- Mass Spectrometry (MS): Electron Ionization (EI) confirms molecular ion at expected mass (m/z 273.51).

- NMR Spectroscopy:

- ¹H NMR shows characteristic aromatic and methoxy proton signals.

- ¹³C NMR confirms substitution pattern on the quinazoline ring.

- Elemental Analysis: Consistent with calculated values for C, H, N, Br, Cl, and O.

- Stability: The compound should be stored in dry, inert atmosphere conditions at low temperatures (2–8 °C) to prevent hydrolysis or degradation of the methoxy group.

Q & A

Q. What are the optimal storage conditions for 6-Bromo-2-chloro-7-methoxyquinazoline to ensure long-term stability?

To prevent degradation, store the compound in a sealed, moisture-free container at -20°C or lower. This minimizes hydrolysis and thermal decomposition, particularly for halogenated quinazolines, which are sensitive to humidity and elevated temperatures. Storage under inert gas (e.g., argon) is recommended for extended periods .

Q. What synthetic routes are reported for this compound?

A validated five-step synthesis begins with 2-amino-4-methoxy-benzoic acid as the starting material. Key steps include:

Q. What starting materials and intermediates are critical for synthesizing this compound?

Key precursors include:

Advanced Research Questions

Q. How can mass spectrometry confirm the identity of this compound?

Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect the exact mass of 271.955896 Da (C₉H₆BrClN₂O). This matches the theoretical molecular weight within 3 ppm error, distinguishing it from isomers like 6-bromo-2-chloro-8-methoxyquinazoline .

Q. What substitution reactions are feasible at the 2-chloro and 6-bromo positions?

- Nucleophilic substitution : Replace chlorine at position 2 with amines (e.g., piperidine) under reflux in THF.

- Suzuki coupling : Substitute bromine at position 6 with aryl boronic acids using Pd(PPh₃)₄ catalyst. Monitor reaction progress via TLC and confirm substitutions via X-ray crystallography or NOESY NMR .

Q. How do structural modifications influence biological activity in quinazoline derivatives?

Comparative structure-activity relationship (SAR) studies reveal:

| Compound | Substituents | Activity | Key Factor |

|---|---|---|---|

| This compound | Cl (2), Br (6), OMe (7) | Anticancer | Methoxy enhances solubility |

| Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | Br (6), Cl (4) | Antimicrobial | Bromine increases lipophilicity |

| Similarity scoring (e.g., 0.82 for 4-Chloro-6,7-dimethoxyquinazoline) guides analog design . |

Q. How can contradictions in reported halogen reactivity be resolved?

Discrepancies in bromine vs. chlorine reactivity arise from solvent polarity and steric effects. For example:

Q. What strategies improve pharmacological properties of quinazoline analogs?

- Bioisosteric replacement : Substitute methoxy (position 7) with trifluoromethyl to enhance metabolic stability.

- Prodrug design : Esterify carboxylate groups (e.g., ethyl heptanoate derivatives) to improve bioavailability. Screen analogs using in vitro kinase assays and ADMET profiling .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.